2-Methylcyclobutan-1-ol
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Overview
Description
2-Methylcyclobutan-1-ol is an organic compound with the molecular formula C₅H₁₀O. It is a cyclobutanol derivative where a methyl group is attached to the second carbon of the cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylcyclobutan-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 2-methylcyclobutene. The process typically involves the following steps:
Hydroboration: 2-Methylcyclobutene is reacted with diborane (B₂H₆) in diglyme (diethylene glycol dimethyl ether) as a solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methylcyclobutan-1-ol undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield 2-methylcyclobutane when treated with strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃) in pyridine.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 2-Methylcyclobutanone.
Reduction: 2-Methylcyclobutane.
Substitution: 2-Methylcyclobutyl chloride.
Scientific Research Applications
2-Methylcyclobutan-1-ol has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, such as antimicrobial and antifungal properties.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Methylcyclobutan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
Cyclobutanol: Similar structure but without the methyl group.
2-Methylcyclobutanone: Oxidized form of 2-Methylcyclobutan-1-ol.
2-Methylcyclobutane: Reduced form of this compound.
Uniqueness: this compound is unique due to the presence of both a cyclobutane ring and a hydroxyl group, which imparts distinct chemical reactivity and potential for diverse applications. The methyl group at the second position further enhances its reactivity compared to cyclobutanol .
Properties
IUPAC Name |
2-methylcyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-4-2-3-5(4)6/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPLFSASJVVSHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1594-22-5 |
Source
|
Record name | 2-methylcyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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